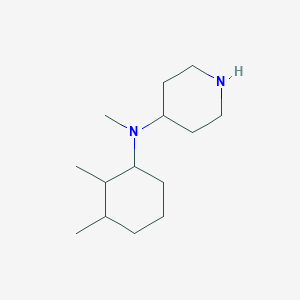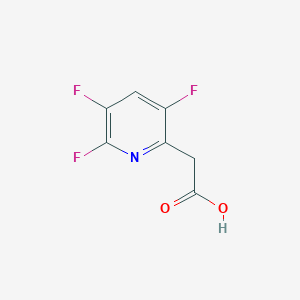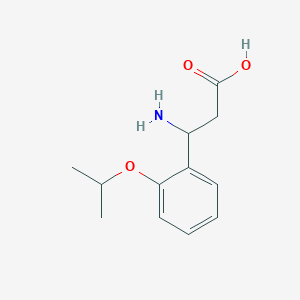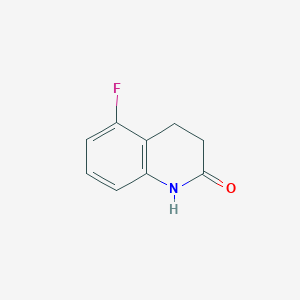
5-Fluoro-3,4-dihydroquinolin-2(1H)-one
Descripción general
Descripción
5-Fluoro-3,4-dihydroquinolin-2(1H)-one, or 5-F-Q2, is an organic compound belonging to the quinoline family. It is a fluorinated analogue of the parent compound quinoline-2-one. 5-F-Q2 has been studied extensively in the laboratory due to its potential applications in various fields, including medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
Fluorinated Heterocycles in Pharmaceutical and Agrochemical Industries
Fluorinated heterocycles are critical in the pharmaceutical and agrochemical industries. Rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate are used to synthesize various fluorinated heterocycles, including 5-fluoropyridin-2(1H)-ones. These processes depend on the directing group and follow different reaction pathways, contributing to the diverse synthesis of these compounds, as elucidated through detailed density functional theory (DFT) studies (Wu et al., 2017).
Enantiomerically Pure 3,4-Dihydroquinolin-2(1H)-ones
3,4-Dihydroquinolin-2(1H)-ones hold potential biological and pharmacological significance. Utilizing enantiomerically pure benzothiazines, derived from intramolecular addition of a sulfoximine-stabilized carbanion to an alpha,beta-unsaturated ester, a series of these compounds can be synthesized under mild conditions, showcasing their relevance in organic synthesis and potential applications in medicinal chemistry (Harmata & Hong, 2007).
Interaction of Fluorinated Quinazolinones with Lysozyme
The interaction of 7-fluoro-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one with lysozyme has been extensively studied, shedding light on its potential biological interactions. Various spectrophotometric methods were employed to understand this interaction, complemented by circular dichroism, NMR studies, and molecular docking. The importance of fluorine in these interactions and the compound's cytotoxicity against cancer cells like HeLa were also investigated, providing valuable insights into the biological applications of fluorinated quinazolinones (Hemalatha et al., 2016).
Tandem Reaction for Substituted 3,4-Dihydroquinolin-2-ones
An efficient tandem reaction combining radical and ionic processes has been developed to synthesize substituted 3,4-dihydroquinolin-2-ones. This approach provides a practical strategy for synthesizing these compounds from simple precursors under neutral conditions, highlighting their importance in the pharmaceutical sector (Zhou et al., 2009).
Organocatalytic Transformation for Fluorinated Quinolinones
An organocatalytic one-pot multistep transformation involving Knoevenagel condensation/aza-Michael addition/electrophilic fluorination has been developed. This method synthesizes fluorinated 2,3-dihydroquinolin-4(1H)-one derivatives with high yields and diastereoselectivities, demonstrating the compound's versatility and potential in various applications (Li et al., 2012).
Propiedades
IUPAC Name |
5-fluoro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-3H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFDWRKGYCKMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627963 | |
| Record name | 5-Fluoro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
116434-95-8 | |
| Record name | 5-Fluoro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344483.png)
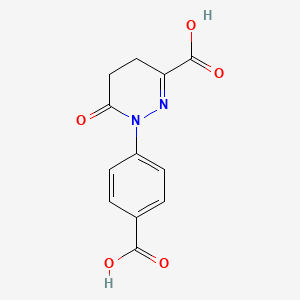
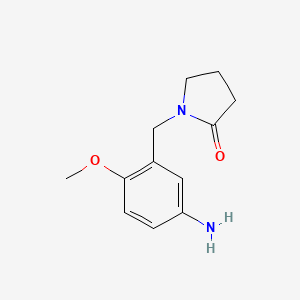
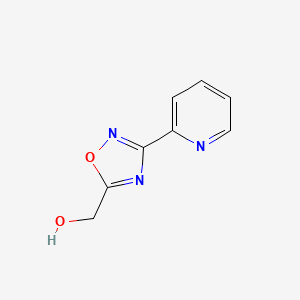
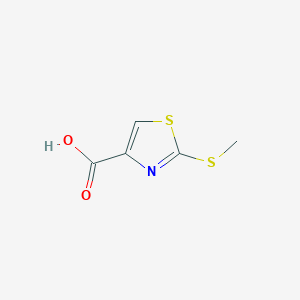
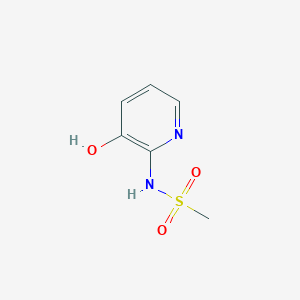
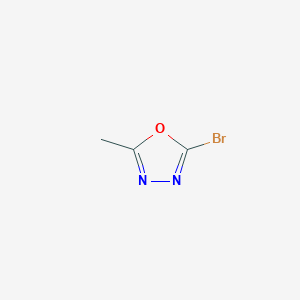
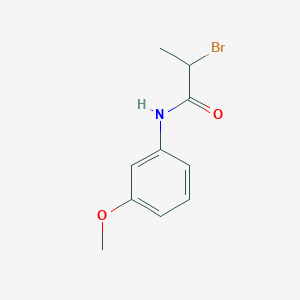
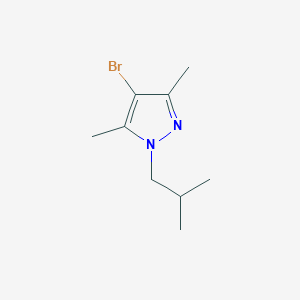
![2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1344505.png)
![6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344507.png)
